molecular formula C17H13ClFN3OS B2622039 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 688337-39-5

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B2622039
CAS No.: 688337-39-5
M. Wt: 361.82
InChI Key: QUOZYWOPCYHCLA-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a synthetic organic compound that features a unique combination of an imidazole ring, a chlorophenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and aldehydes, in the presence of ammonium acetate.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the imidazole ring.

    Formation of the Thioether Linkage: The sulfanyl group is introduced by reacting the chlorophenyl-imidazole intermediate with a thiol compound.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction with an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings (chlorophenyl and fluorophenyl) can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

    Materials Science: Its unique structure may make it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the aromatic rings may engage in π-π stacking interactions with other aromatic systems. The sulfanyl group can form hydrogen bonds or participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
  • 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
  • 2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups in 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide provides a unique combination of electronic and steric properties. This dual substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3OS/c18-12-4-6-15(7-5-12)22-9-8-20-17(22)24-11-16(23)21-14-3-1-2-13(19)10-14/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOZYWOPCYHCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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